molecular formula C11H18N2O B14328930 5-Cyclohexyl-1-diazoniopent-1-en-2-olate CAS No. 110604-56-3

5-Cyclohexyl-1-diazoniopent-1-en-2-olate

Cat. No.: B14328930
CAS No.: 110604-56-3
M. Wt: 194.27 g/mol
InChI Key: RHIWWIMVTYTIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-1-diazoniopent-1-en-2-olate is an organic compound with the molecular formula C11H18N2O It is known for its unique structure, which includes a cyclohexyl group and a diazonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-1-diazoniopent-1-en-2-olate typically involves the reaction of cyclohexylamine with a suitable diazotizing agent. The reaction conditions often include low temperatures to stabilize the diazonium intermediate. Common diazotizing agents include sodium nitrite in the presence of an acid, such as hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-1-diazoniopent-1-en-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require mild acidic or basic conditions to proceed efficiently.

Major Products Formed

    Oxidation: Cyclohexyl oxides.

    Reduction: Cyclohexylamines.

    Substitution: Various substituted cyclohexyl derivatives, depending on the nucleophile used.

Scientific Research Applications

5-Cyclohexyl-1-diazoniopent-1-en-2-olate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1-diazoniopent-1-en-2-olate involves its ability to form reactive intermediates, such as free radicals or cations, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, such as proteins and nucleic acids, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A precursor in the synthesis of 5-Cyclohexyl-1-diazoniopent-1-en-2-olate.

    Diazonium Salts: Compounds with similar diazonium groups but different substituents.

Properties

CAS No.

110604-56-3

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

5-cyclohexyl-1-diazopentan-2-one

InChI

InChI=1S/C11H18N2O/c12-13-9-11(14)8-4-7-10-5-2-1-3-6-10/h9-10H,1-8H2

InChI Key

RHIWWIMVTYTIBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCC(=O)C=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.